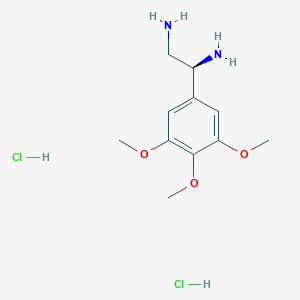

(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl

Beschreibung

Eigenschaften

Molekularformel |

C11H20Cl2N2O3 |

|---|---|

Molekulargewicht |

299.19 g/mol |

IUPAC-Name |

(1S)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C11H18N2O3.2ClH/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;;/h4-5,8H,6,12-13H2,1-3H3;2*1H/t8-;;/m1../s1 |

InChI-Schlüssel |

ZXDFDUYTGXJQFW-YCBDHFTFSA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1OC)OC)[C@@H](CN)N.Cl.Cl |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C(CN)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of the Ethane-1,2-diamine Backbone with Chiral Center

- Starting Material: 3,4,5-trimethoxybenzaldehyde is commonly employed as the aromatic precursor.

- Key Reaction: The aldehyde is reacted with an appropriate amine source, such as ethylene diamine or its derivatives, under controlled conditions to form an intermediate imine or Schiff base.

- Chiral Induction: The stereochemistry at the 1-position is introduced either by using chiral auxiliaries, chiral catalysts, or resolution methods to obtain the (1S)-enantiomer selectively.

Reduction to Diamine

- The imine intermediate is subjected to reduction, typically catalytic hydrogenation or chemical reducing agents, to yield the chiral ethane-1,2-diamine bearing the 3,4,5-trimethoxyphenyl group.

- Careful control of reaction conditions is essential to avoid racemization and to preserve the methoxy substituents.

Conversion to Dihydrochloride Salt

- The free diamine is treated with hydrochloric acid to form the dihydrochloride salt.

- This step enhances the compound’s stability and solubility, facilitating handling and further applications.

Detailed Preparation Methods from Literature and Supplier Data

Method A: Condensation-Reduction Approach

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3,4,5-Trimethoxybenzaldehyde + Ethylene diamine, acidic medium | Formation of imine intermediate with controlled pH to favor Schiff base formation |

| 2 | Catalytic hydrogenation (e.g., Pd/C, H2) or chemical reduction (NaBH4) | Reduction of imine to chiral diamine, maintaining stereochemistry |

| 3 | Treatment with HCl gas or aqueous HCl | Formation of dihydrochloride salt |

This method is widely reported for the preparation of chiral diamines with aromatic substituents and is adaptable for scale-up.

Method B: Chiral Resolution

- A racemic mixture of the diamine is synthesized as above.

- The enantiomers are separated by crystallization with chiral acids or by chromatographic methods using chiral stationary phases.

- The pure (1S)-enantiomer is isolated and converted to the dihydrochloride salt.

This approach is useful when asymmetric synthesis is challenging or when high enantiomeric purity is required.

Method C: Asymmetric Catalysis

- Transition metal-catalyzed asymmetric amination or reductive amination using chiral ligands has been explored in related systems.

- Catalysts such as Rhodium or Ruthenium complexes with chiral phosphine ligands enable high stereoselectivity in the formation of chiral diamines.

- Though specific reports on (1S)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine are limited, analogous methodologies have been demonstrated to achieve excellent enantiomeric excess and yields.

Analytical and Characterization Techniques

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress during imine formation and reduction steps.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms chemical structure and stereochemistry.

- Mass Spectrometry (MS): Verifies molecular weight and purity.

- Chiral High-Performance Liquid Chromatography (HPLC): Assesses enantiomeric purity.

- Melting Point and Optical Rotation: Additional confirmation of stereochemical identity.

Summary Table of Preparation Parameters

| Parameter | Method A: Condensation-Reduction | Method B: Chiral Resolution | Method C: Asymmetric Catalysis |

|---|---|---|---|

| Starting Materials | 3,4,5-trimethoxybenzaldehyde, ethylene diamine | Racemic diamine mixture | Vinyl arenes or aldehydes, amines, chiral catalysts |

| Key Reactions | Imine formation, reduction, salt formation | Racemate synthesis, chiral separation | Catalytic asymmetric amination/reduction |

| Yield | Moderate to high (60-85%) | Dependent on resolution efficiency | High (up to >90%) in model systems |

| Enantiomeric Purity | Moderate to high (with chiral induction) | Very high (after resolution) | Very high (up to 99:1 enantiomeric ratio) |

| Advantages | Straightforward, scalable | High purity enantiomers | High stereoselectivity, catalytic |

| Disadvantages | Requires careful stereochemical control | Additional separation step | Requires expensive catalysts |

Research Findings and Notes

- The presence of three methoxy groups on the phenyl ring increases solubility and potentially enhances biological activity, which motivates the development of efficient synthetic routes.

- The dihydrochloride salt form improves compound handling and stability, essential for pharmaceutical or research applications.

- Catalytic asymmetric methods, though less reported specifically for this compound, offer promising routes for enantioselective synthesis with minimal waste and high selectivity.

- Monitoring of the synthesis by TLC and characterization by NMR and MS ensures quality control and reproducibility.

Wissenschaftliche Forschungsanwendungen

(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand the interaction of amine-containing compounds with biological systems.

Wirkmechanismus

The mechanism of action of (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors that interact with amine groups.

Pathways Involved: It may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Methoxy Group Arrangement

- (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine (CAS 1212879-02-1): This positional isomer differs in the methoxy group arrangement (2,3,4 vs. 3,4,5). Molecular weight (226.28 g/mol) and lipophilicity (ClogP) are comparable, but biological activity may vary due to steric and electronic effects .

Substituent Variations: Acyl vs. Alkyl Groups

- 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters :

Derivatives with acyl groups (e.g., linear alkyl, unsaturated fatty acids, or aromatic chains) exhibit enhanced chemoreversal activity in multidrug-resistant (MDR) cancer cells. For example, esters with unsaturated side chains (e.g., compound 8–9 ) showed 10-fold higher potency than verapamil in reversing doxorubicin resistance . In contrast, the dihydrochloride salt of the parent diamine lacks these lipophilic groups, which may reduce membrane permeability but improve water solubility.

Amine Modifications: Tertiary vs. Primary Amines

- However, this modification reduces hydrogen-bonding capacity, which may diminish interactions with polar residues in enzymes or transporters .

Aromatic Group Variations

- (1S,2S)-1,2-Bis(4-Methoxyphenyl)ethylenediamine Dihydrochloride: This analog features two 4-methoxyphenyl groups instead of one 3,4,5-trimethoxyphenyl group. However, the absence of 3,5-methoxy substituents reduces π-π stacking interactions, which are critical for binding to tubulin in anticancer applications .

Key Findings from Research

Chemoreversal Activity : The 3,4,5-trimethoxyphenyl group in the target compound enhances P-gp inhibition, overcoming drug resistance in cancer cells. Acylated analogs (e.g., compound 10–15 in ) show superior activity due to increased membrane interaction.

Stability : The electron-rich aromatic ring in the target compound is susceptible to oxidative degradation by radicals (e.g., HO• and O•–), as observed in lignin model studies .

Synthetic Flexibility : The parent diamine serves as a versatile intermediate for generating esters, amides, and heterocyclic derivatives, enabling tailored pharmacokinetic optimization .

Biologische Aktivität

(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl is a compound with significant potential in various biological applications due to its unique chemical structure. This article aims to explore its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 299.19 g/mol. The structural characteristics include:

- Central Ethane Backbone : Contains two amine groups (1,2-diamine).

- Trimethoxyphenyl Group : Enhances solubility and potential reactivity.

- Hydrochloride Form : Improves stability and solubility in aqueous environments.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,4-Dimethoxyphenethylamine | Two methoxy groups on phenyl; ethylamine group | Neurotransmitter modulation |

| 4-Methoxyphenethylamine | One methoxy group; ethylamine group | Antidepressant effects |

| 3-Methoxytyramine | One methoxy group; phenolamine structure | Dopaminergic activity |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the trimethoxyphenyl moiety followed by the introduction of the ethane backbone through amination reactions. The hydrochloride salt is formed to enhance solubility.

Case Studies

- Antifungal Activity : A study highlighted that related compounds exhibited in vitro antifungal activity against Candida albicans and Cryptococcus neoformans . This suggests that this compound could have similar properties.

- Neurotransmitter Modulation : Other studies have indicated that compounds with methoxy substitutions can influence neurotransmitter systems, potentially leading to antidepressant effects . This positions this compound as a candidate for further research in neuropharmacology.

Structure-Activity Relationship (SAR)

The presence of three methoxy groups on the phenyl ring significantly alters the compound's pharmacological profile compared to similar compounds with fewer substitutions. The chirality at the ethane backbone may also contribute to distinct biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.